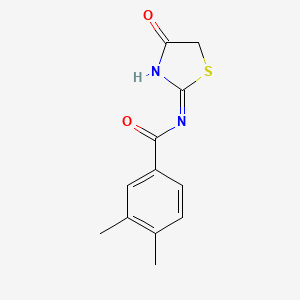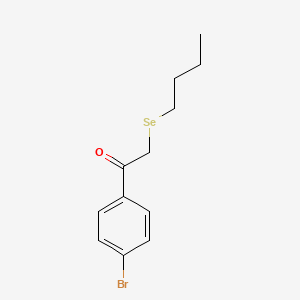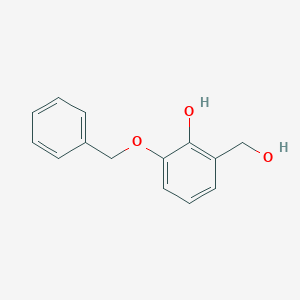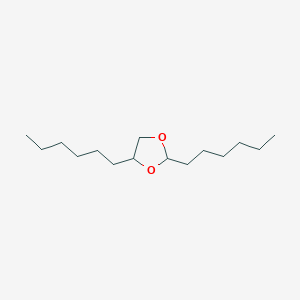![molecular formula C9H18O3Si B14248957 Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate CAS No. 188530-93-0](/img/structure/B14248957.png)
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si. It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-trimethylsilylethanol with butenoic acid derivatives. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(trimethylsilyl)oxy]but-2-enoate involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a butenoate group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group, used in esterification reactions.
Uniqueness
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is unique due to its specific combination of a butenoate ester and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
188530-93-0 |
|---|---|
Formule moléculaire |
C9H18O3Si |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
ethyl 2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-6-8(9(10)11-7-2)12-13(3,4)5/h6H,7H2,1-5H3 |
Clé InChI |
DGLHZNHGGFFQJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)

![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)

![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)



![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
